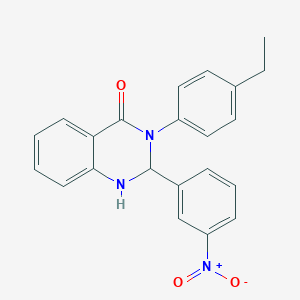![molecular formula C28H24F4N8O5 B393891 N-(4-FLUOROPHENYL)-4-[(2E)-2-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B393891.png)
N-(4-FLUOROPHENYL)-4-[(2E)-2-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes functional groups such as methoxy, nitro, trifluoromethyl, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves multiple steps, including the Claisen-Schmidt condensation and the Ullmann reaction. These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield.
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Ullmann Reaction: This reaction involves the coupling of aryl halides with copper catalysts to form biaryl compounds. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: The presence of functional groups such as nitro and methoxy suggests potential biological activity. The compound can be explored for its effects on biological systems and its potential as a drug candidate.
Medicine: The compound’s structure allows for the exploration of its potential therapeutic properties. It can be investigated for its ability to interact with specific molecular targets and pathways.
Industry: The compound’s thermal stability and potential for modification make it of interest for material science research. It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can lead to the modulation of biological processes. For example, the nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitrobenzaldehyde: This compound shares similar functional groups but lacks the trifluoromethyl and hydrazone groups, which may result in different reactivity and applications.
3-Methoxy-4-nitrobenzaldehyde:
Uniqueness
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of methoxy, nitro, trifluoromethyl, and hydrazone groups allows for a wide range of chemical reactions and interactions with biological systems, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C28H24F4N8O5 |
|---|---|
Molecular Weight |
628.5g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-[(E)-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H24F4N8O5/c1-43-24-14-17(2-8-23(24)45-22-9-3-18(28(30,31)32)15-21(22)40(41)42)16-33-38-26-35-25(34-20-6-4-19(29)5-7-20)36-27(37-26)39-10-12-44-13-11-39/h2-9,14-16H,10-13H2,1H3,(H2,34,35,36,37,38)/b33-16+ |
InChI Key |
YZJWYYATWYEEEM-MHDJOFBISA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)OC5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-] |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)OC5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4)OC5=C(C=C(C=C5)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B393808.png)
![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B393809.png)
![2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(5-NITRO-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B393811.png)
![2,2-Dimethyl-5-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one](/img/structure/B393812.png)
![Ethyl 2-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B393813.png)
![5-[(3-Bromo-4-hydroxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B393815.png)
![5-(4-TERT-BUTYLPHENYL)-3-{[(2-IODOPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B393817.png)
![ETHYL 4-[2-(4-ETHOXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZOATE](/img/structure/B393820.png)
![N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B393821.png)

![4-Bromo-2-{[(4-bromophenyl)imino]methyl}-6-nitrophenol](/img/structure/B393825.png)
![N-(tert-butyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B393827.png)
![ethyl 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B393828.png)
![4-Bromo-2-nitro-6-[({4-nitrophenyl}imino)methyl]phenol](/img/structure/B393830.png)
